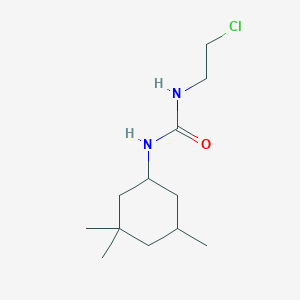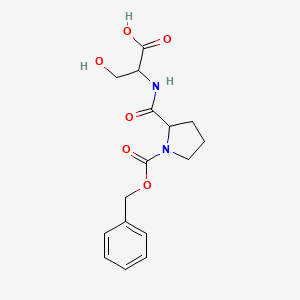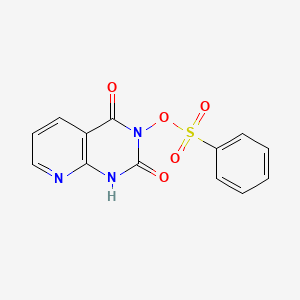
3-((Phenylsulfonyl)oxy)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate is a heterocyclic compound that features a pyridopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with a suitable diketone under acidic conditions to form the pyridopyrimidine core. This intermediate is then sulfonated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridopyrimidine core.
Reduction: Reduction reactions can be performed on the sulfonate group, converting it to a sulfonic acid or sulfonamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridopyrimidine core.
Reduction: Sulfonic acid or sulfonamide derivatives.
Substitution: Various substituted benzenesulfonate derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in DNA repair, making it a candidate for cancer research.
Medicine
Medically, (2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate is being investigated for its anticancer properties. It has been found to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, thereby enhancing the efficacy of DNA-damaging chemotherapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to inhibit specific enzymes makes it valuable for creating targeted therapies and treatments.
Mechanism of Action
The primary mechanism of action for (2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate involves the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1). By binding to the active site of PARP-1, the compound prevents the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The molecular targets include the catalytic domain of PARP-1 and other proteins involved in the DNA damage response pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also inhibit PARP-1 and have shown anticancer activity.
Pyrido[3,4-d]pyrimidines: These derivatives have similar biological activities and are used in cancer research.
Thieno[3,2-d]pyrimidines: These compounds are studied for their therapeutic potential in various diseases.
Uniqueness
(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate is unique due to its specific structure, which allows for selective inhibition of PARP-1. This selectivity enhances its potential as a therapeutic agent, particularly in combination with other chemotherapeutic drugs.
Properties
CAS No. |
40338-52-1 |
|---|---|
Molecular Formula |
C13H9N3O5S |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate |
InChI |
InChI=1S/C13H9N3O5S/c17-12-10-7-4-8-14-11(10)15-13(18)16(12)21-22(19,20)9-5-2-1-3-6-9/h1-8H,(H,14,15,18) |
InChI Key |
SAXMZEHOQCLGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=C(NC2=O)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



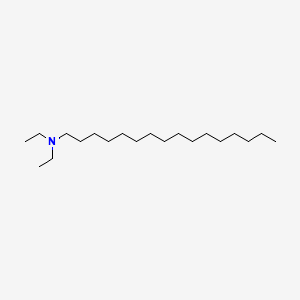
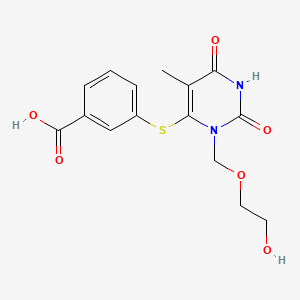
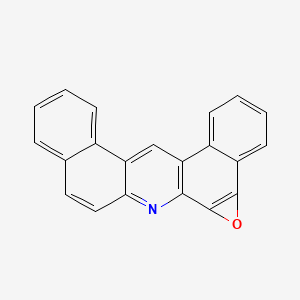

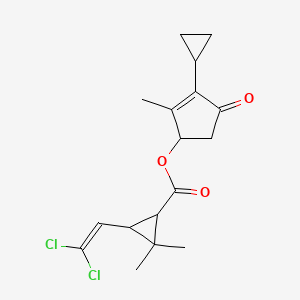

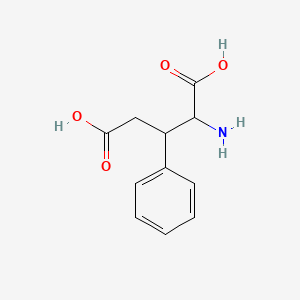
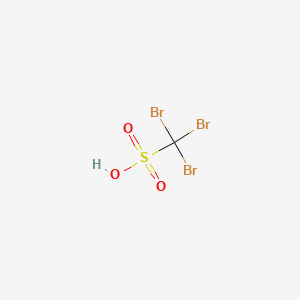

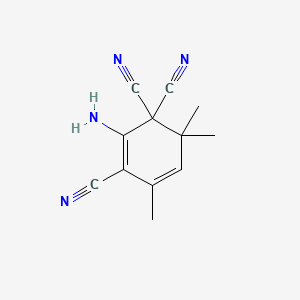
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
